molecular formula C17H19ClN2OS B5786843 [4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINO](5-METHYL-2-THIENYL)METHANONE

[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINO](5-METHYL-2-THIENYL)METHANONE

Cat. No.: B5786843
M. Wt: 334.9 g/mol
InChI Key: QOYYWONWPXOGQQ-UHFFFAOYSA-N
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Description

4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINOMETHANONE is a complex organic compound that features a piperazine ring substituted with a 5-chloro-2-methylphenyl group and a 5-methyl-2-thienyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINOMETHANONE typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl group.

    Reduction: Reduction reactions can occur at the piperazine ring, leading to the formation of various reduced derivatives.

    Substitution: Nucleophilic substitution reactions are common, especially at the phenyl and thienyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.

Mechanism of Action

The mechanism by which 4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINOMETHANONE exerts its effects involves interaction with specific molecular targets and pathways. The piperazine ring allows for binding to various receptors, while the phenyl and thienyl groups contribute to its overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINOMETHANONE apart is its unique combination of the piperazine ring with both phenyl and thienyl groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-(5-methylthiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2OS/c1-12-3-5-14(18)11-15(12)19-7-9-20(10-8-19)17(21)16-6-4-13(2)22-16/h3-6,11H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOYYWONWPXOGQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3=CC=C(S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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